N,N'-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide is a complex organic compound characterized by the presence of fluorophenyl and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide typically involves multi-step organic reactions. One common method involves the initial formation of the fluorophenyl and furyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with similar structural features and potential biological activities.
2-(2-(4-Fluorophenyl)-2-Oxo-1-Phenylethyl)-4-Methyl-3-Oxo-N-Phenylpentanamide: Another fluorinated compound with distinct chemical properties and applications.
Uniqueness
5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide is unique due to its specific combination of fluorophenyl and furyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H18F2N2O4 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C28H18F2N2O4/c29-19-9-5-17(6-10-19)23-13-15-25(35-23)27(33)31-21-3-1-2-4-22(21)32-28(34)26-16-14-24(36-26)18-7-11-20(30)12-8-18/h1-16H,(H,31,33)(H,32,34) |
InChI Key |
UTURNBLZJMLEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.